1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone
Overview
Description
1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoxaline moiety, which is a bicyclic structure consisting of two fused benzene rings, and a piperidine ring, which is a six-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or 1,2-dicarboxylic acids.
Thiolation Reaction: The quinoxaline derivative is then subjected to a thiolation reaction, where a thiol group is introduced to the molecule.
Piperidine Addition: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiol group reacts with a suitable electrophile containing the piperidine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed to reduce the quinoxaline ring or other functional groups present in the molecule.
Substitution Reactions: Nucleophilic substitution reactions are common, where the thiol group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiol group.
Reduced Quinoxaline Derivatives: Resulting from the reduction of the quinoxaline ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Quinoxaline Derivatives: Other quinoxaline-based compounds with different substituents on the quinoxaline ring.
Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.
Uniqueness: 1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone is unique due to its specific combination of the quinoxaline and piperidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-7-9-20(10-8-12)16(21)11-22-17-13(2)18-14-5-3-4-6-15(14)19-17/h3-6,12H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIVNCUXWMPBIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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